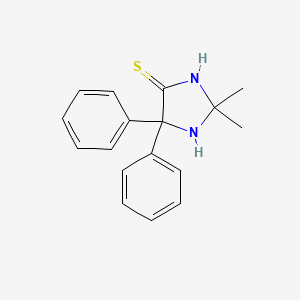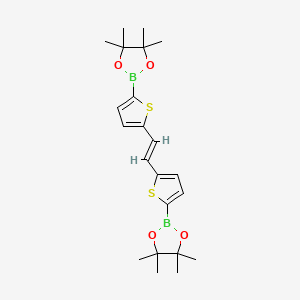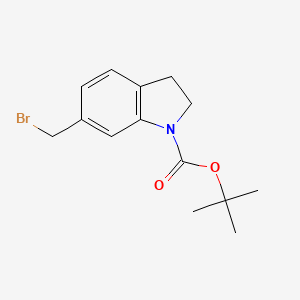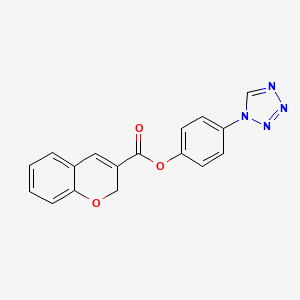
4-(1H-Tetrazol-1-yl)phenyl 2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-Tetrazol-1-yl)phenyl 2H-chromene-3-carboxylate is a compound that combines the structural features of tetrazole and chromene. Tetrazoles are known for their bioisosteric properties, often used to replace carboxylic acids in drug design to enhance bioavailability and reduce toxicity . Chromenes, on the other hand, are oxygen-containing heterocycles that exhibit a wide range of biological activities, including anticancer, antibacterial, and antiviral properties .
Preparation Methods
The synthesis of 4-(1H-Tetrazol-1-yl)phenyl 2H-chromene-3-carboxylate typically involves a multi-step process. One common method starts with the reaction of phenols with acrylonitrile in the presence of sodium metal under Michael addition conditions to produce 3-phenoxypropanenitrile . This intermediate can then undergo further reactions to introduce the tetrazole and chromene moieties. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
4-(1H-Tetrazol-1-yl)phenyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(1H-Tetrazol-1-yl)phenyl 2H-chromene-3-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1H-Tetrazol-1-yl)phenyl 2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. The tetrazole moiety can interact with enzymes and receptors through non-covalent interactions, enhancing the compound’s bioavailability and reducing toxicity . The chromene ring can participate in redox reactions, contributing to its antioxidant properties . Molecular docking studies have shown that the compound can bind to specific enzymes, inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
4-(1H-Tetrazol-1-yl)phenyl 2H-chromene-3-carboxylate can be compared with other similar compounds, such as:
5-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-2H-tetrazole: Shares the tetrazole moiety but lacks the chromene ring, resulting in different biological activities.
(E)-4-Phenyl-2H-chromene-3-carbaldehyde O-[(1-Phenyl-1H-1,2,3-triazol-4-yl)methyl]oxime: Contains a triazole ring instead of a tetrazole, leading to variations in its pharmacological properties.
The uniqueness of this compound lies in its combination of tetrazole and chromene structures, which confer a broad spectrum of biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C17H12N4O3 |
|---|---|
Molecular Weight |
320.30 g/mol |
IUPAC Name |
[4-(tetrazol-1-yl)phenyl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C17H12N4O3/c22-17(13-9-12-3-1-2-4-16(12)23-10-13)24-15-7-5-14(6-8-15)21-11-18-19-20-21/h1-9,11H,10H2 |
InChI Key |
MTWCAZKXSNMCBE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)OC3=CC=C(C=C3)N4C=NN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


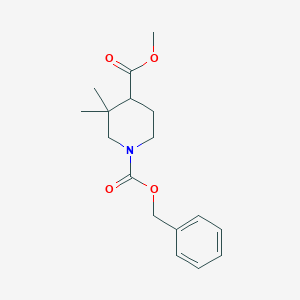
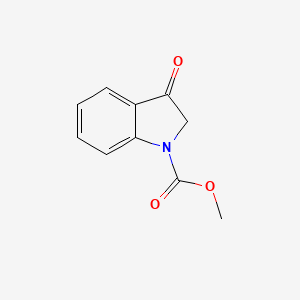
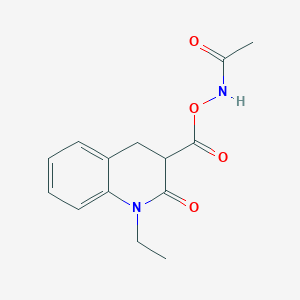
![Endo-8-azabicyclo[3.2.1]octan-2-ol;hydrochloride](/img/structure/B12945978.png)
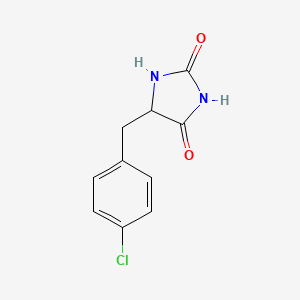
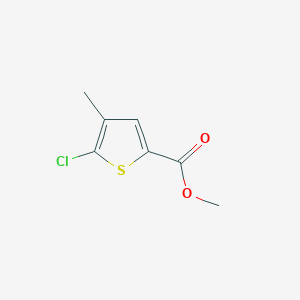
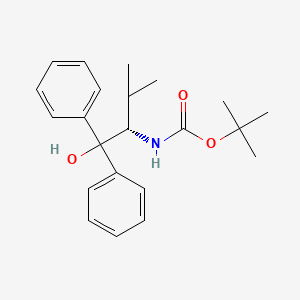
![Bicyclo[4.3.2]undecan-10-one](/img/structure/B12946006.png)
